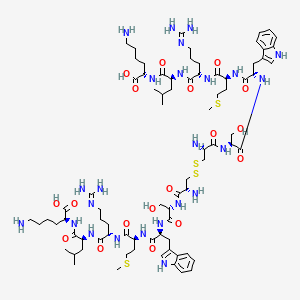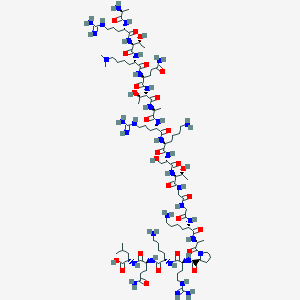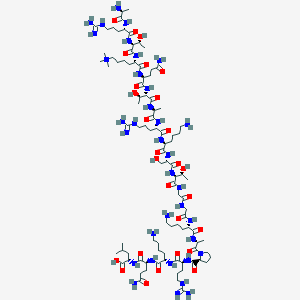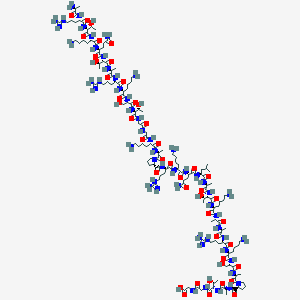
Biotin-ProTx-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protoxin I (ProTx-I; β-theraphotoxin-Tp1a) is a toxin that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. Biotin-ProTx-I is a biotin-tagged version of ProTx-I.
Wissenschaftliche Forschungsanwendungen
Metabolic and Gene Regulatory Roles : Biotin acts as a coenzyme for several carboxylases, playing a critical role in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. It also influences gene regulation through its interaction with chromatin structure (Zempleni et al., 2021).
Biotin in Neurological Disorders : Biotin has been studied for its potential role in neurological disorders. Its ability to regulate gene expression independently of its function as a coenzyme suggests potential therapeutic applications in this area (León-Del-Río, 2019).
Pharmacokinetics Studies : Understanding the pharmacokinetics of biotin in various organisms, including humans and animals, is essential for its therapeutic use and to establish optimal usage methods (Klinov et al., 1993).
Immunomodulatory Applications : Biotin's role in immunomodulation is explored through technologies like ProtEx™, which allow for the display of exogenous proteins on cell surfaces for immunomodulatory purposes. This has implications in gene therapy and treatment of immune-based diseases (Singh et al., 2005).
Biotechnological Production and Biosynthesis : Biotin's biotechnological applications include its use in food, feed, and cosmetics. Its biosynthesis in microbes and strategies for biotin overproduction using biotechnological methods are areas of significant research (Streit & Entcheva, 2003).
Biotin in Cancer Therapy : Research on biotin-conjugated prodrugs for targeted cancer therapy shows promising results. Biotin-guided systems enhance the cellular uptake of drugs, offering a targeted approach to cancer treatment (Liang et al., 2018).
Biotin in Metabolic Disorders : Biotin plays a pivotal role in maintaining metabolic homeostasis. Its role in diseases related to metabolic disorders and its influence on cellular energy balance are crucial areas of research (Hernandez-Vazquez et al., 2013).
Drug Delivery Systems : Biotin has been explored as a targeting moiety in drug delivery systems, particularly in cancer treatment. Its ability to enhance the efficacy and reduce side effects of chemotherapeutic agents like methotrexate is a significant area of research (Taheri et al., 2011).
Eigenschaften
Aussehen |
White lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Arg-Tyr-Trp-Leu-Gly-Gly-Cys9-Ser-Ala-Gly-Gln-Thr-Cys15-Cys16-Lys-His-Leu-Val-Cys21-Ser-Arg-Arg-His-Gly-Trp-Cys28-Val-Trp-Asp-Gly-Thr-Phe-Ser-OHLength (aa): 35 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)





